3-(4-Chloro-2-methylphenyl)benzoic acid
Overview
Description
“3-(4-Chloro-2-methylphenyl)benzoic acid” is a chemical compound with the molecular formula C14H11ClO2 . It is also known as “2-(3-Chloro-2-methylanilino)benzoic acid” or “2-([3-Chloro-2-methylphenyl]amino)benzoic acid” and is related to Tolfenamic acid .
Molecular Structure Analysis
The molecular weight of “this compound” is 246.69 g/mol . The InChI key, which is a unique identifier for the compound, is DFYRPLGXXFUTLB-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis and Catalysis
4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid have been identified as recyclable hypervalent iodine reagents for vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds. These compounds demonstrate a reactivity generally similar to dichloroiodobenzene, offering an advantage in their ability to be easily separated from the reaction mixture and reused, indicating their potential utility in synthesis and catalysis applications (Yusubov, Drygunova, & Zhdankin, 2004).
Ester Synthesis via Phase-Transfer Catalysis
The benzoylation of 4-chloro-3-methylphenol sodium salt to synthesize 4-chloro-3-methylphenyl benzoate via triliquid phase-transfer catalysis (TL-PTC) has been explored, showing a significant product yield of 98.7% under certain conditions. This method provides an effective approach for ester synthesis, highlighting the importance of the catalytic process and the potential applications of 3-(4-Chloro-2-methylphenyl)benzoic acid in organic synthesis and chemical engineering (Yang & Huang, 2007).
Supramolecular Liquid Crystals
Research into the formation of supramolecular liquid crystal phases via intermolecular hydrogen bonding between non-mesomorphic compounds, including derivatives similar to this compound, has shown how different substituents affect the stability and extent of these phases. This work contributes to the understanding of liquid crystal behavior and the design of new materials with specific optical and electronic properties (Naoum, Fahmi, & Almllal, 2010).
Pharmaceutical Applications
The synthesis and characterization of benzoic acid and substituted benzoic acids, including structures related to this compound, for doping polyaniline highlight their potential in enhancing the conductivity and thermal properties of polymers. This indicates a promising area of research for the development of advanced materials in electronics and pharmaceutical applications (Amarnath & Palaniappan, 2005).
Safety and Hazards
The safety data sheet for a related compound, “2-Chlorobenzoic acid”, indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
Mechanism of Action
Target of Action
A structurally similar compound, tolfenamic acid, is known to inhibit cyclooxygenases (prostaglandin-endoperoxide synthase) and pantothenate kinase . These enzymes play crucial roles in inflammation and energy metabolism, respectively .
Mode of Action
Tolfenamic acid, a similar compound, acts by inhibiting the action of cyclooxygenase, thereby preventing the formation of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
Tolfenamic acid, a similar compound, is known to affect the arachidonic acid pathway by inhibiting cyclooxygenase . This results in decreased production of prostaglandins, which are involved in pain and inflammation responses .
Result of Action
Tolfenamic acid, a similar compound, is known to relieve the pain of migraine and shows anticancer activity .
Biochemical Analysis
Biochemical Properties
3-(4-Chloro-2-methylphenyl)benzoic acid plays a role in various biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes such as cyclooxygenases, which are involved in the synthesis of prostaglandins. The interaction between this compound and cyclooxygenases results in the inhibition of prostaglandin synthesis, which can have anti-inflammatory effects
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of cyclooxygenases by this compound can lead to reduced inflammation and altered gene expression related to inflammatory responses . Furthermore, it may affect cellular metabolism by influencing the production of metabolites involved in these pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. The inhibition of cyclooxygenases is a key mechanism, where the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition can lead to decreased production of pro-inflammatory mediators. Additionally, this compound may influence other molecular targets, resulting in changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but may degrade over extended periods or under specific environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory activity. At higher doses, toxic or adverse effects can occur, including potential damage to tissues and organs . Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with dosage variations.
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of aromatic compounds. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidation and breakdown of various organic molecules . These interactions can affect metabolic flux and the levels of metabolites within cells, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity . The compound’s distribution within different tissues can also impact its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization can affect the compound’s interactions with enzymes and proteins, thereby influencing its biochemical and cellular effects.
Properties
IUPAC Name |
3-(4-chloro-2-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-7-12(15)5-6-13(9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYRPLGXXFUTLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673170 | |
Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916220-05-8 | |
Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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